molecular formula C16H17ClN2O3S B276404 ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B276404
M. Wt: 352.8 g/mol
InChI Key: OYXKZDGDAHUXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Aniline Group: The chlorinated aniline group is introduced via a nucleophilic substitution reaction, where a chlorine atom is substituted with an aniline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

ethyl 2-[(3-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H17ClN2O3S/c1-4-22-15(20)13-9(2)10(3)23-14(13)19-16(21)18-12-7-5-6-11(17)8-12/h5-8H,4H2,1-3H3,(H2,18,19,21)

InChI Key

OYXKZDGDAHUXHC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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